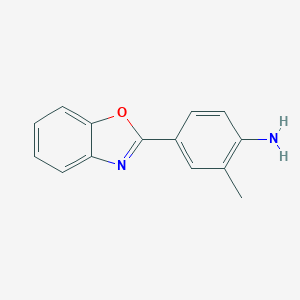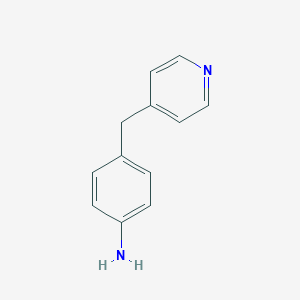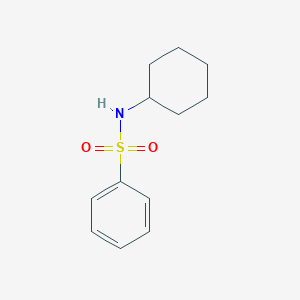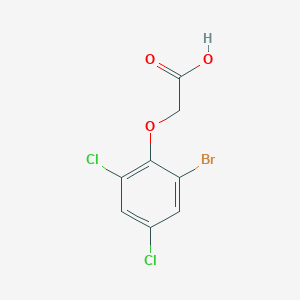![molecular formula C8H7NO4S B181315 2-[(4-Nitrophenyl)sulfanyl]acetic acid CAS No. 3406-75-5](/img/structure/B181315.png)
2-[(4-Nitrophenyl)sulfanyl]acetic acid
説明
“2-[(4-Nitrophenyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It is also known by several synonyms such as “2-[(4-nitrophenyl)sulfanyl]acetic acid”, “2-((4-Nitrophenyl)thio)acetic acid”, and “2-(4-nitrophenyl)sulfanylacetic acid” among others . The molecular weight of this compound is 213.21 g/mol .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” is InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C1=CC(=CC=C1N+[O-])SCC(=O)O .
Physical And Chemical Properties Analysis
The computed properties of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” include a molecular weight of 213.21 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 5 .
科学的研究の応用
-
Organic Synthesis
- Nitrophenylacetic acids, including “2-[(4-Nitrophenyl)sulfanyl]acetic acid”, are important reagents for many organic reactions, especially for the formation of heterocycles .
- The methods of application involve various organic synthesis procedures. For instance, complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- The outcomes of these reactions are useful in the synthesis of many biologically active molecules .
-
Protection of Primary Alcohols
- In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .
- The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
Precursor for Heterocycles
-
Internal Standard in Analytical Chemistry
- 2-Nitrophenylacetic acid has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- The method involves comparing the signal of the compound of interest (salicylamide-O-acetic acid) with that of the internal standard (2-nitrophenylacetic acid) in a given sample .
- This technique helps to correct for differences in sample preparation and instrumental response, improving the accuracy and precision of the analysis .
-
Herbicide
-
Precursor for Quindoline Derivatives
-
Analytical Chemistry
- 2-Nitrophenylacetic acid has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- The method involves comparing the signal of the compound of interest (salicylamide-O-acetic acid) with that of the internal standard (2-nitrophenylacetic acid) in a given sample .
- This technique helps to correct for differences in sample preparation and instrumental response, improving the accuracy and precision of the analysis .
-
Herbicide
-
Precursor for Quindoline Derivatives
特性
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJBNMFXXARTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275642 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)sulfanyl]acetic acid | |
CAS RN |
3406-75-5 | |
| Record name | 3406-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



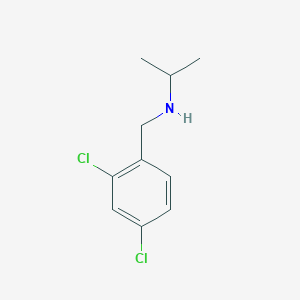
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
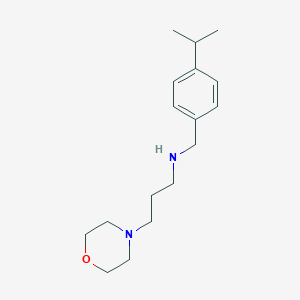
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
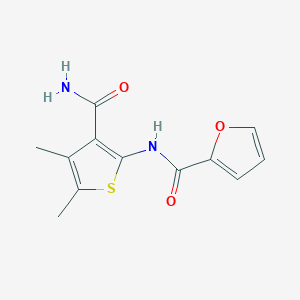
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
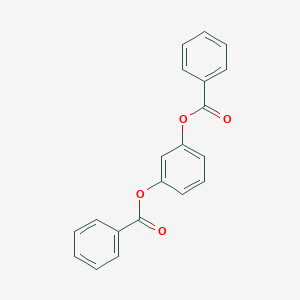
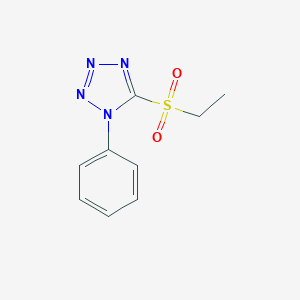
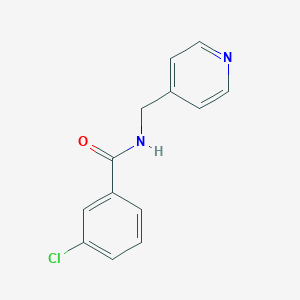
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
